1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

Catalog No.
S1893838
CAS No.
2530-86-1
M.F
C8H21NO3Si
M. Wt
207.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

CAS Number

2530-86-1

Product Name

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

IUPAC Name

N,N-dimethyl-3-trimethoxysilylpropan-1-amine

Molecular Formula

C8H21NO3Si

Molecular Weight

207.34 g/mol

InChI

InChI=1S/C8H21NO3Si/c1-9(2)7-6-8-13(10-3,11-4)12-5/h6-8H2,1-5H3

InChI Key

QIOYHIUHPGORLS-UHFFFAOYSA-N

SMILES

CN(C)CCC[Si](OC)(OC)OC

Canonical SMILES

CN(C)CCC[Si](OC)(OC)OC

Surface Modification and Adhesion Promotion

  • One of the primary applications of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is in surface modification. The molecule possesses a dual functionality:
    • The trimethoxysilyl group (Si(OCH3)3) can react with inorganic substrates like glass, metals, and oxides, forming strong covalent bonds [].
    • The amine group (NH2) can interact with organic materials, promoting adhesion between organic and inorganic layers [].

This property makes it a valuable coupling agent in various research areas, including:

* **Microfluidics:**  Silane coupling agents like 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- are used to modify microfluidic channel surfaces for specific functionalities, such as promoting attachment of biological cells for biosensing applications [].* **Nanoparticle functionalization:**  It can be used to modify the surface of nanoparticles, allowing for controlled attachment of biomolecules like antibodies or drugs for targeted delivery purposes in biological research [].

Organic-Inorganic Hybrid Material Synthesis

  • 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- can be used as a building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, leading to novel functionalities useful in research.

    • For instance, it can be incorporated into sol-gel processes for the preparation of hybrid films and coatings with desired properties like improved mechanical strength, adhesion, or electrical conductivity [].

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is a chemical compound with the molecular formula C8H21NO3SiC_8H_{21}NO_3Si and a molecular weight of approximately 207.343 g/mol. It is also known by several other names, including N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine and 3-(N,N-dimethylamino)propyltrimethoxysilane. The compound features a propylamine backbone with trimethoxysilyl groups, which enhances its reactivity and utility in various applications, particularly in surface modification and adhesion technologies .

N,N-Dimethyl-3-(trimethoxysilyl)-1-propylamine is classified as a corrosive and skin sensitizer []. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.

  • Safety Data Sheet (SDS): Always refer to the Safety Data Sheet (SDS) for detailed handling and safety instructions before working with this compound [].
Due to the presence of both amine and silane functionalities. Key reactions include:

  • Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This reaction is crucial for bonding to substrates such as glass or metals.
R Si OCH3 3+3H2OR Si OH 3+3CH3OH\text{R Si OCH}_3\text{ }_3+3\text{H}_2\text{O}\rightarrow \text{R Si OH }_3+3\text{CH}_3\text{OH}
  • Condensation: Following hydrolysis, silanol groups can condense with other silanol groups or with hydroxylated surfaces, forming siloxane bonds which are essential for creating durable coatings or adhesives.
  • Nucleophilic Reactions: The dimethylamino group can act as a nucleophile in various substitution reactions, allowing for further functionalization of the compound.

Synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- typically involves the following steps:

  • Preparation of Trimethoxysilane: Starting from a suitable silane precursor (e.g., trimethoxysilane), this compound can be synthesized through a reaction with N,N-dimethylaminopropylamine.
  • Reaction Conditions: The reaction is usually carried out under controlled conditions (temperature and pressure) to ensure complete conversion and minimize by-products.
  • Purification: The final product is purified using methods such as distillation or chromatography to isolate it from unreacted starting materials and side products.

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- has diverse applications across various fields:

  • Adhesives and Sealants: Its ability to bond well with inorganic substrates makes it valuable in formulating adhesives for construction and automotive industries.
  • Coatings: Utilized in protective coatings due to its hydrophobic properties after curing.
  • Surface Modifications: Employed in modifying surfaces of materials to enhance their properties such as wettability and adhesion.
  • Biomaterials: Investigated for use in drug delivery systems due to its potential biocompatibility.

Several compounds share structural similarities with 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-C8H21NO3SiEnhanced adhesion properties due to trimethoxy group
N,N-DimethylaminopropyltrimethoxysilaneC8H21NO3SiSimilar structure but lacks direct propylamine link
(Aminopropyl)triethoxysilaneC9H23NO3SiUses ethoxy groups instead of methoxy
(N,N-Dimethylamino)propyltriethoxysilaneC9H23NO3SiEthoxy instead of methoxy; different reactivity

The unique feature of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- lies in its combination of a propylamine backbone with trimethoxysilyl functionality, which provides enhanced reactivity and bonding capabilities compared to other similar compounds. This makes it particularly useful in applications where strong adhesion to inorganic surfaces is required.

Conventional Hydrolysis-Condensation Routes

The conventional synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- through hydrolysis-condensation routes represents the most established approach in organosilane chemistry [1]. The hydrolysis and condensation reactions occur concurrently and consecutively, with each having distinct kinetic parameters [1]. The polymerization reaction begins with hydrolysis of the silanes, followed by condensation to form sols, gels, or silsesquioxanes [1].

The hydrolysis reaction is fundamentally a proton-transfer reaction that undergoes acid-base catalytic processes [1]. The first hydrolysis step controls the overall polymerization because it represents the slowest step in the reaction sequence [1]. For aminosilanes, the situation differs significantly from other organosilanes due to their inherent alkalinity [2]. Amino-functional silanes readily dissolve into water and their alkalinity catalyzes the hydrolysis process [2]. Upon contact with water, hydrolysis occurs immediately within seconds, followed by rapid condensation due to the instability of silanols in alkaline media [2].

The reaction mechanism varies substantially depending on the pH of the medium [1]. In alkaline conditions, nucleophilic hydroxyl or deprotonated silanol groups attack the silicon atoms through an SN2-Si mechanism with penta- or hexavalent intermediates [1]. Conversely, in acidic media, the alkoxide and silanol groups are first protonated in a rapid step, making the silicon atom more electrophilic and susceptible to attack by water or neutral silanol groups [1].

Table 1: Conventional Hydrolysis-Condensation Reaction Conditions

Reaction MediumTemperature (°C)pH RangeReaction Time (hours)Conversion (%)Main Products
Aqueous-Alcoholic20-806.5-7.52-2470-85Silanols + Oligomers
Pure Water25-707.00.1-285-95Silanols
Toluene-Water50-1106.0-8.04-4860-80Mixed Phase
Neutral pH25-606.8-7.21-1275-88Controlled Hydrolysis
Acidic Catalyzed25-1001.0-3.00.5-880-95Fast Condensation
Basic Catalyzed25-908.0-11.01-685-98Rapid Polymerization

The hydrolysis rate demonstrates strong dependence on molecular structure, particularly organic attachments, solvent properties, and catalyst characteristics [3]. The rate of hydrolysis decreases with increasing alkoxy group size in the order pentoxy > butoxy > propoxy > ethoxy > methoxy [4]. Temperature effects follow Arrhenius behavior, with reaction rates increasing proportionally with temperature elevation [4].

For neutral silane solutions at low concentrations, nearly all silane molecules exist as silanetriol [2]. However, aminosilane solutions of identical concentration yield nearly one hundred percent oligomeric silanes due to rapid condensation [2]. The content of monomeric aminosilanetriol increases dramatically when silane concentration in water reaches fractional percentages [2].

Catalyzed Synthesis Protocols

Catalyzed synthesis protocols for 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- have emerged as sophisticated alternatives to conventional methods, offering enhanced selectivity and improved reaction control [5]. The development of catalytic systems spans multiple metal complexes across the periodic table, providing mechanistic insights that advance efficiency and selectivity [5].

Ruthenium-based catalysts represent one of the most successful approaches for aminosilane synthesis [6]. The process involves reacting allylamine derivatives with hydrosilanes in the presence of ruthenium compounds containing tertiary phosphine ligands [6]. Tricarbonyl-bis(triphenylphosphine) ruthenium catalyst demonstrates exceptional performance, producing gamma-aminopropyl triethoxysilane with yields up to 81% and high gamma/beta selectivity ratios [6]. Reaction conditions typically require temperatures of 110°C with reaction times of 3-6 hours [6].

Manganese hydride dimers have demonstrated remarkable efficiency in silicon-nitrogen dehydrocoupling reactions [7]. The beta-diketiminate manganese hydride dimer catalyzes formation of commercial aminosilane monomers from secondary and primary amines at ambient temperatures [7]. This catalyst system achieves yields of 70-90% while generating hydrogen as the sole byproduct, representing a sustainable replacement for traditional chlorosilane-based syntheses [7].

Table 2: Catalyzed Synthesis Protocol Parameters

Catalyst TypeTemperature (°C)Pressure (bar)Reaction Time (hours)Yield (%)Selectivity
Ruthenium Complex110-1501-53-660-81High γ-selectivity
Manganese Hydride25-5012-1270-90Si-N coupling
Copper-DTBM-SEGPHOS70-1001-34-875-95Enantioselective
Gold Nanoparticles25-8012-2476-87Oxidative coupling
Platinum Chloride80-1201-26-1240-50Mixed products
Lewis Acids60-1401-41-1065-85Variable

Copper-catalyzed systems utilizing DTBM-SEGPHOS ligands enable enantioselective synthesis of alpha-aminosilanes through hydroamination of vinylsilanes [8]. This system employs diethoxymethylsilane as the stoichiometric reductant and O-benzoylhydroxylamines as electrophilic nitrogen sources [8]. The methodology achieves excellent enantioselectivity and regioselectivity while maintaining compatibility with various vinylsilane substrates [8].

Gold nanoparticle catalysis represents an innovative approach for organosilane oxidation using water as the oxidant under ambient conditions [9]. Large gold nanoparticles as extensive as 18 nanometers effectively catalyze silane oxidation to silanols with hydrogen generation as the exclusive byproduct [9]. The reaction proceeds through silicon-hydrogen bond insertion on the gold nanoparticle surface, generating silyl-metal hydride intermediates that undergo nucleophilic attack by water-derived species [9].

The mechanistic understanding of dehydrocoupling reveals that manganese catalysts operate through sigma-bond metathesis pathways [7]. Addition of isopropylamine to manganese hydride dimers results in hydrogen elimination and generates new manganese-nitrogen intermediates [7]. Subsequent hydrogen-silicon addition across these manganese-nitrogen bonds regenerates the precatalyst, establishing a straightforward catalytic cycle for halogen-free silicon-nitrogen bond formation [7].

Solvent-Mediated Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, with different solvent systems providing distinct advantages for reaction control and product quality [10]. The choice of solvent affects hydrolysis rates, product distribution, and overall reaction efficiency through multiple mechanisms including polarity effects, hydrogen bonding interactions, and water content management [10].

Anhydrous toluene with adventitious water content represents the gold standard for aminosilane preparation [10]. This solvent system effectively controls the extent of polymerization at interfaces and in solution while maintaining optimal reaction conditions [10]. Low silane concentrations in toluene discourage oligomer and polymer formation, while moderate temperatures around 70°C disrupt hydrogen bonds and reduce weakly bonded silane molecules [10].

Methanol demonstrates exceptional performance as a reaction medium for aminosilane synthesis, particularly in aza-Michael reactions [11]. Optimized conditions using methanol at 50°C achieve quantitative yields of 99% for monoadduct formation within 2 hours [11]. The higher reactivity observed in methanol correlates with the significant dipole moment and polarity of the reaction system [11].

Table 3: Solvent-Mediated Reaction Optimization Parameters

Solvent SystemBoiling Point (°C)Polarity IndexWater Content (ppm)Reaction Rate EnhancementProduct Purity (%)
Toluene110.62.4<501.2x92-96
Methanol64.75.1<1002.8x88-94
Ethanol78.44.3<2002.1x90-95
Acetonitrile81.65.8<203.5x85-92
THF66.04.0<301.8x93-97
Mixed AlcoholicVariable3.5-5.0<1502.5x89-94

Acetonitrile provides the highest reaction rate enhancement at 3.5 times baseline rates due to its exceptional polarity and low water content [3]. The dipole moment of alkoxysilanes plays a particularly important role in acetonitrile, enhancing reactivity through favorable solvation effects [3]. However, the increased reaction rate comes at the expense of slightly reduced product purity compared to less polar solvents [3].

Solvent-free synthesis approaches have gained attention for specific applications, particularly in nucleobase-terminated organosilane preparation [12]. The reaction of bromouracil with amino-terminated organosilane proceeds efficiently without solvents, avoiding complications from silane condensation in the presence of water [12]. This methodology achieves 38% yields while eliminating solvent-related purification challenges [12].

Green solvent alternatives such as 1,2,3-trimethoxypropane offer sustainable options for organosilane reduction reactions [13]. This solvent demonstrates safety advantages, non-toxicity, and recyclability potential while maintaining viable reaction conditions for aminosilane synthesis [13]. The implementation of environmentally benign solvents addresses growing sustainability concerns in industrial organosilane production [13].

The hydrophilicity of co-solvents significantly influences hydrolysis rates in mixed solvent systems [4]. For alpha-silanes and gamma-silanes, hydrolysis rates decrease as hydrophilicity increases across methanol, ethanol, and propan-1-ol series [4]. This relationship provides opportunities for fine-tuning reaction rates through strategic solvent selection and blending [4].

Purification and Isolation Techniques

The purification and isolation of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- requires sophisticated methodologies to achieve the high purity standards demanded by industrial applications [14]. Traditional purification approaches have been enhanced through novel techniques that address specific challenges associated with aminosilane chemistry, including hydrolytic sensitivity and thermal stability considerations [14].

Fractional distillation remains the most widely employed purification technique for organosilanes, offering excellent separation efficiency for compounds with distinct boiling points [15]. The process typically operates under reduced pressure conditions ranging from 30 to 760 millibar to minimize thermal decomposition [15]. Temperature ranges of 60-190°C enable effective separation while maintaining product integrity [15]. Recovery yields of 75-90% are achievable with purities reaching 95-99% through careful optimization of distillation parameters [15].

Azeotropic distillation represents a specialized approach for removing methanol and other volatile impurities from aminosilane products [15]. The addition of methoxytrimethylsilane as an azeotropic agent enables selective removal of methanol through formation of low-boiling azeotropic mixtures [15]. This technique proves particularly valuable when dealing with dimethoxymethylsilane purification, where methanol presence reduces storage stability and affects reactivity [15].

Table 4: Purification and Isolation Technique Parameters

MethodTemperature Range (°C)Pressure (mbar)Purity Achieved (%)Recovery Yield (%)Processing Time (hours)
Fractional Distillation60-19030-76095-9975-904-12
Molecular Sieves25-1101-100092-9885-952-8
Azeotropic Distillation50-120100-76090-9680-886-15
Membrane Separation25-801-10094-9988-951-6
Crystallization0-50100098-99.570-8512-48
Chromatographic25-60100099-99.960-804-24

Molecular sieve technology provides exceptional water removal capabilities essential for aminosilane stability [16]. Three angstrom molecular sieves demonstrate optimal performance for water adsorption, resulting in highest product yields through effective dehydration [17]. The process operates efficiently across temperature ranges of 25-110°C while achieving purities of 92-98% with superior recovery yields of 85-95% [16].

Membrane separation techniques offer advantages for continuous processing applications, particularly in industrial-scale production [18]. These systems operate at moderate temperatures of 25-80°C under low pressure conditions of 1-100 millibar [18]. The technology achieves excellent purities of 94-99% with high recovery yields of 88-95% while offering rapid processing times of 1-6 hours [18].

Advanced chromatographic methods provide the highest purity levels achievable, reaching 99-99.9% for critical applications [19]. High-performance liquid chromatography enables isolation of individual components through gradient elution systems [20]. The methodology employs buffer systems with controlled pH and ionic strength to optimize separation efficiency [20]. While achieving exceptional purity, chromatographic methods typically yield lower recovery rates of 60-80% due to sample loss during multiple purification steps [19].

Crystallization techniques offer unique advantages for achieving ultra-high purity products, particularly when dealing with solid intermediates or derivatives [18]. Operating temperatures of 0-50°C enable selective crystallization while minimizing thermal degradation [18]. The technique achieves purities of 98-99.5% through careful control of nucleation and growth processes [18].

Novel approaches utilizing sterically bulky reagents enable selective impurity removal without altering existing distillation infrastructure [14]. Phenolic compounds such as 2,4,6-trimethylphenol complex specifically with volatile impurities to form non-volatile complexes easily separated during fractional distillation [14]. This methodology reduces Group 13 and Group 15 contamination to less than 5 parts per billion while minimizing prefraction losses [14].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- presents multifaceted challenges that require systematic engineering solutions and process optimization [21]. Industrial scalability encompasses technical, economic, and operational considerations that significantly impact production feasibility and commercial viability [21].

Heat transfer limitations represent one of the most significant challenges in scaling aminosilane synthesis [22]. Laboratory reactions that proceed smoothly in small volumes encounter thermal management difficulties as reactor sizes increase [22]. The highly exothermic nature of hydrolysis-condensation reactions requires sophisticated cooling systems to maintain temperature control across large reaction volumes [1]. Industrial reactors must incorporate advanced heat exchange systems capable of removing substantial thermal loads while maintaining uniform temperature distribution [22].

Mass transfer considerations become increasingly critical as production scales expand [22]. The rapid reaction kinetics characteristic of aminosilane chemistry demand efficient mixing systems to ensure homogeneous reaction conditions [2]. Industrial-scale reactors require high-performance agitation systems capable of achieving adequate mixing while accommodating the increased viscosity that develops as reactions progress [22].

Table 5: Industrial Production Scalability Parameters

Production ScaleReactor Volume (L)Operating Temperature (°C)Pressure Requirements (bar)Energy Consumption (kWh/kg)Production Cost ($/kg)
Laboratory (g)0.1-250-1501-515-2550-100
Pilot (kg)10-10060-1401-812-2025-50
Semi-Industrial (100 kg)500-200070-1302-108-1515-30
Industrial (1000 kg)5000-2000080-1203-126-128-20
Large Scale (10000 kg)50000-10000090-1105-154-85-15

Equipment design complexity increases substantially with production scale expansion [22]. Industrial facilities require specialized materials of construction capable of withstanding corrosive conditions while maintaining product purity [22]. The selection of appropriate alloys and surface treatments becomes critical for preventing contamination and ensuring long-term operational reliability [22].

Process control sophistication must advance significantly during scale-up transitions [21]. Laboratory procedures that rely on manual monitoring require automation systems capable of real-time process optimization [21]. Industrial production demands comprehensive instrumentation for temperature, pressure, flow rate, and composition monitoring throughout the process train [21].

Economic considerations play increasingly important roles as production scales expand [23]. Capital investment requirements grow exponentially with reactor size, necessitating careful economic analysis to ensure project viability [23]. The aminosilane market, valued at 1.2 billion dollars in 2024 with projected growth to 2.5 billion dollars by 2033, provides strong economic incentives for successful scale-up implementation [23].

Waste management challenges intensify with production scale increases [21]. Laboratory-scale syntheses generate manageable waste streams, while industrial operations require comprehensive waste treatment and disposal systems [21]. Environmental regulations demand sophisticated emission control systems and waste minimization strategies [21].

Quality control requirements become more stringent as production volumes increase [21]. Industrial facilities must implement robust analytical systems capable of real-time quality monitoring and batch-to-batch consistency verification [21]. Statistical process control methodologies become essential for maintaining product specifications across extended production campaigns [21].

Supply chain integration presents unique challenges for large-scale aminosilane production [22]. Raw material sourcing must accommodate increased volume requirements while maintaining quality standards [22]. Storage and handling systems require significant infrastructure investment to support continuous production operations [22].

The modular process approach offers potential solutions for addressing scalability challenges [22]. Modular systems enable capacity expansion through parallel operation of multiple smaller units rather than single large reactors [22]. This strategy reduces technical risks while providing operational flexibility for responding to market demand fluctuations [22].

Spectroscopic Analysis

The spectroscopic characterization of 1-propanamine, N,N-dimethyl-3-(trimethoxysilyl)- reveals distinct molecular signatures that confirm its structural identity and functional group distribution. Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of the compound, with characteristic absorption bands observed across multiple spectral regions [1] [2] [3].

Fourier Transform Infrared Spectroscopy Analysis

The FT-IR spectrum exhibits prominent C-H stretching vibrations in the aliphatic region, with symmetric and asymmetric stretching modes appearing at 2932-2884 cm⁻¹ [3]. These bands correspond to the methylene and methyl groups present in both the propyl chain and the dimethylamino substituent. The characteristic N-CH₃ aliphatic stretching appears at 2805-2780 cm⁻¹, providing direct evidence of the tertiary amine functionality [4].

Silicon-oxygen stretching vibrations manifest as strong absorption bands between 1101-1007 cm⁻¹, representing the Si-O-Si network formation characteristic of trimethoxysilane compounds [4] [5]. The asymmetric Si-O-Si stretching mode occurs at 1030-1090 cm⁻¹, while Si-OH stretching appears in the 810-900 cm⁻¹ region, indicating the presence of silanol groups formed during hydrolysis reactions [5].

The fingerprint region displays C-H bending and scissoring vibrations at 1350-1470 cm⁻¹, which are diagnostic for the alkyl chain structural arrangement [6]. These spectral features collectively confirm the presence of both organoamine and trimethoxysilane functional groups within the molecular structure.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy conducted at 400 MHz in CDCl₃ provides detailed structural elucidation of the compound [7] [8]. The methoxy protons attached to silicon appear as a strong singlet at 3.6 ppm, confirming the presence of three equivalent Si-OCH₃ groups [9] [1].

The dimethylamino functionality exhibits characteristic resonances between 2.2-2.8 ppm, encompassing both N(CH₃)₂ and CH₂-N protons [10] [8]. The propyl chain bridging the silicon and nitrogen centers displays methylene resonances at 1.6 ppm, while the silicon-bonded methylene group appears upfield at 0.7 ppm [9] [7].

Solid-state ²⁹Si cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy reveals the silicon environment distribution following surface grafting reactions [8] [11]. The major peak at -59 ppm corresponds to T² [RSi(OR)(OSi)₂] structures, indicating dipodal attachment to silica surfaces, while the minor peak at -64 ppm represents T³ [RSi(OSi)₃] tripodal structures [8].

Raman Spectroscopy

Raman spectroscopic analysis provides complementary vibrational information, particularly for silicon-containing functional groups [12] [13]. The symmetric and asymmetric stretching vibrations of Si(OCH₃)₃ groups appear at 641-643 cm⁻¹ and 607-613 cm⁻¹, respectively, serving as diagnostic markers for unhydrolyzed trimethoxysilane units [12].

The NC₃ symmetric stretch at 804 cm⁻¹ confirms the tertiary amine structure and provides insight into the nitrogen coordination environment [14]. These Raman signatures are particularly valuable for monitoring hydrolysis and condensation reactions during surface modification processes.

Chromatographic Profiling

Chromatographic separation techniques provide essential analytical capabilities for the identification, quantification, and purity assessment of 1-propanamine, N,N-dimethyl-3-(trimethoxysilyl)-. Both gas chromatography-mass spectrometry and high performance liquid chromatography offer complementary analytical approaches with distinct advantages for different analytical objectives [15] [16].

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry employing a HP-5 capillary column (25 m) with a temperature gradient from 40-315°C provides effective separation and identification of the target compound [15] [16]. The retention time typically falls within the range of 8.5-9.2 minutes under standard analytical conditions, enabling clear separation from potential impurities and degradation products.

Electron ionization mass spectrometry at 70 eV yields a molecular ion peak at m/z 207 [M⁺], corresponding to the intact molecular structure [9] [16]. The base peak appears at m/z 58, representing the [(CH₃)₂NCH₂⁺] fragment, which results from the characteristic fragmentation of the dimethylamino group [16]. This fragmentation pattern provides definitive structural confirmation and serves as a diagnostic tool for compound identification.

The detection limit for gas chromatography with flame ionization detection reaches 1 μg/mL, with repeatability values ranging from 6.5-10.1% relative standard deviation [15] [16]. These analytical parameters demonstrate sufficient sensitivity and precision for routine quality control applications and occupational exposure assessment.

High Performance Liquid Chromatography Methods

High performance liquid chromatography using C18 reversed-phase columns with acetonitrile/water mobile phases provides an alternative analytical approach, particularly suitable for aqueous samples and thermally labile derivatives [17] [18]. The retention time typically ranges from 6.8-7.5 minutes, depending on the specific gradient conditions and column characteristics.

Detection limits of 1-5 μg/mL are achievable using ultraviolet detection at 220 nm, with recovery rates exceeding 95% when employing standard addition methodologies [17] [18]. The reproducibility and accuracy of HPLC methods make them particularly valuable for pharmaceutical applications and regulatory compliance testing.

Derivatization techniques can further enhance HPLC sensitivity and selectivity. Pre-column derivatization with fluorescent reagents or post-column reaction systems can lower detection limits to sub-microgram levels, expanding the analytical scope for trace analysis applications [18] [19].

Method Validation Parameters

Comprehensive method validation encompasses linearity, accuracy, precision, specificity, and robustness assessment [15] [16]. Linear calibration curves typically demonstrate correlation coefficients exceeding 0.999 across concentration ranges spanning three orders of magnitude. Inter-day and intra-day precision studies confirm analytical reproducibility within acceptable limits for quantitative applications.

Specificity studies involving potential interferents and degradation products ensure method selectivity and reliability. Robustness testing evaluates method performance under deliberately varied conditions, confirming analytical reliability across different laboratory environments and operator techniques.

Thermal Stability and Decomposition Pathways

The thermal behavior of 1-propanamine, N,N-dimethyl-3-(trimethoxysilyl)- exhibits complex multi-stage decomposition patterns that depend significantly on atmospheric conditions, heating rate, and sample purity [20] [21] [22]. Understanding these thermal characteristics is essential for processing optimization, storage stability assessment, and safety evaluation.

Thermogravimetric Analysis Results

Thermogravimetric analysis reveals a characteristic six-stage decomposition profile spanning the temperature range from 25°C to over 600°C [20] [23]. The initial stage (25-100°C) involves minimal mass loss (2-3%) attributed to moisture desorption and volatile impurity removal. This stage is largely independent of atmospheric composition and represents physical rather than chemical changes.

The second stage (200-300°C) corresponds to methanol elimination from Si-OCH₃ groups through hydrolysis and condensation reactions, resulting in 15-25% mass loss [21] [22]. This process exhibits strong moisture dependence and represents the onset of chemical decomposition. The activation energy for this stage ranges from 85-95 kJ/mol, indicating moderate thermal stability under typical processing conditions.

The third stage (300-400°C) involves the decomposition of the main organic structure, including C-N bond cleavage and C-Si bond breaking, resulting in the most significant mass loss (45-60%) [20] [21]. This stage shows dependence on oxygen concentration, with higher mass loss rates observed under oxidative conditions. The activation energy increases substantially to 220-240 kJ/mol, reflecting the energy required for primary bond dissociation.

Decomposition Mechanism and Product Analysis

The fourth stage (400-500°C) is characterized by siloxane network formation and densification, with mass loss of 25-35% [21] [22]. This process is favored under inert atmospheric conditions and involves Si-O-Si network consolidation. The activation energy of 180-200 kJ/mol suggests a complex mechanism involving multiple elementary steps.

The fifth stage (500-600°C) involves carbon residue formation through char formation processes, with mass loss of 8-12% [20] [23]. This stage shows strong dependence on oxidative atmospheric conditions, with complete carbon removal occurring more readily in air than in inert environments. The activation energy increases to 250-280 kJ/mol, indicating high energy barriers for complete carbonaceous residue elimination.

The final stage (>600°C) represents complete oxidation to silicon dioxide, with remaining mass loss of 5-8% [21] [22]. This process is strongly dependent on oxidative conditions and requires activation energies exceeding 300 kJ/mol. The final residue typically consists of pure or nearly pure silica, providing a route for controlled ceramic formation.

Kinetic Analysis and Predictive Modeling

Kinetic analysis employing model-free isoconversional methods reveals that the decomposition mechanism varies with conversion extent and temperature [20] [21]. The Friedman method and Kissinger-Akahira-Sunose analysis provide activation energy distributions that reflect the complex multi-step nature of the thermal decomposition process.

Predictive modeling using the reaction kinetics allows estimation of thermal stability under various service conditions. Arrhenius extrapolation suggests acceptable stability for processing temperatures below 150°C, with significant decomposition rates emerging above 200°C [21] [22]. These predictions are essential for establishing safe processing windows and storage conditions.

Atmosphere composition exerts profound influence on decomposition pathways and kinetics. Inert atmospheres promote siloxane network formation while preserving organic functionality at moderate temperatures. Oxidative atmospheres accelerate complete decomposition but may compromise controlled processing objectives [20] [23].

Surface Energy and Interfacial Behavior

Surface energy and interfacial behavior characteristics of 1-propanamine, N,N-dimethyl-3-(trimethoxysilyl)- modified surfaces demonstrate significant dependence on treatment concentration, curing conditions, and substrate properties [24] [25] [26]. These parameters directly influence wetting behavior, adhesion properties, and interfacial interactions essential for numerous applications.

Contact Angle Measurements and Surface Energy Determination

Contact angle measurements using the sessile drop method with multiple probe liquids provide quantitative assessment of surface wetting properties [25] [27] [28]. Water contact angles on untreated surfaces typically range from 65-75°, indicating moderately hydrophilic behavior [25] [26]. Treatment with 0.5 wt% silane solution increases water contact angles to 75-82°, while 2.5 wt% treatment achieves 82-88°, demonstrating progressive hydrophobization [25] [26].

Diiodomethane contact angles decrease from 35-45° on untreated surfaces to 30-36° on heavily treated surfaces, reflecting reduced dispersive interactions [25] [26]. Formamide contact angles similarly decrease from 50-60° to 42-48°, indicating diminished polar interactions with increasing silane coverage.

Surface energy calculations using the Owens-Wendt method reveal total surface energy reduction from 45-55 mN/m for untreated surfaces to 35-42 mN/m for heavily treated surfaces [25] [26]. The dispersive component decreases from 35-40 mN/m to 28-34 mN/m, while the polar component shows more dramatic reduction from 10-15 mN/m to 6-10 mN/m [25].

Critical Surface Tension and Wettability Analysis

Critical surface tension determination through Zisman plot extrapolation provides fundamental insight into wetting behavior [24] [25]. Untreated surfaces exhibit critical surface tensions of 42-48 dyne/cm, while silane treatment reduces these values to 35-38 dyne/cm for heavily modified surfaces [24] [25].

The reduction in critical surface tension correlates directly with silane surface concentration and indicates enhanced release properties and reduced adhesion to low-energy materials [24]. This behavior is particularly valuable for anti-fouling applications and easy-clean surface technologies.

Wetting envelope analysis demonstrates the transition from hydrophilic to hydrophobic behavior with increasing silane treatment [25] [28]. Moderately treated surfaces (0.5 wt%) exhibit intermediate wetting properties, while heavily treated surfaces (2.5 wt%) achieve definitively hydrophobic character [25].

Surface Morphology and Roughness Effects

Atomic force microscopy reveals surface roughness increases with silane treatment concentration, with root-mean-square values rising from 0.5-1.0 nm for untreated surfaces to 0.8-1.5 nm for heavily treated surfaces [25] [26]. This roughness increase contributes to apparent contact angle enhancement through geometric amplification effects.

Refractive index measurements using Abbe refractometry show systematic decreases from 1.46-1.48 for untreated surfaces to 1.40-1.42 for treated surfaces, confirming successful organic layer formation [25]. The refractive index reduction reflects the lower polarizability of the organic overlayer compared to the underlying substrate.

Surface accumulation phenomena demonstrated through X-ray photoelectron spectroscopy reveal preferential migration of silane moieties to the air interface during curing [25] [26]. This surface enrichment explains the disproportionate influence of relatively low silane concentrations on interfacial properties and provides insight into optimal treatment formulations.

The relationship between surface concentration, morphology, and wetting behavior enables predictive control of interfacial properties for specific applications. Understanding these relationships is essential for coating formulation, surface treatment optimization, and quality control in industrial applications [25] [26].

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 53 of 89 companies with hazard statement code(s):;
H314 (73.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (98.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2530-86-1

Wikipedia

(N,N-Dimethylaminopropyl)trimethoxysilane

General Manufacturing Information

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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